Benzene, ((3E)-4-nitro-3-pentenyl)-
Description
The compound "Benzene, ((3E)-4-nitro-3-pentenyl)-" (IUPAC name: (4-Nitrobut-3-en-1-yl)benzene) is a nitro-substituted benzene derivative with a pentenyl side chain in the (3E)-configuration. Its molecular formula is C₁₀H₁₁NO₂, with an average molecular mass of 177.203 g/mol . The structure comprises a benzene ring attached to a 4-nitro-3-pentenyl group, where the nitro (-NO₂) group is a strong electron-withdrawing substituent. This compound’s stereochemistry and substituent positioning significantly influence its electronic properties and reactivity compared to simpler benzene derivatives.
Properties
CAS No. |
138668-14-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(E)-4-nitropent-3-enyl]benzene |
InChI |
InChI=1S/C11H13NO2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,6-8H,5,9H2,1H3/b10-6+ |
InChI Key |
SMFPJHWJMUCPEM-UXBLZVDNSA-N |
Isomeric SMILES |
C/C(=C\CCC1=CC=CC=C1)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CCCC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where benzene reacts with nitric acid in the presence of sulfuric acid to form nitrobenzene . The nitrobenzene can then undergo further reactions to introduce the pentenyl chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by catalytic reactions to introduce the pentenyl group. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, ((3E)-4-nitro-3-pentenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids (FeCl3, AlCl3) are commonly used.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms of the nitro group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzene, ((3E)-4-nitro-3-pentenyl)- is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, nitrobenzene derivatives are studied for their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry: Industrially, Benzene, ((3E)-4-nitro-3-pentenyl)- is used in the production of dyes, resins, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzene, ((3E)-4-nitro-3-pentenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentenyl chain can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Alkenyl-Substituted Benzene Derivatives
- Its molecular weight (132.2023 g/mol) is lower due to the absence of the nitro substituent . The nitro group in "((3E)-4-nitro-3-pentenyl)-" increases polarity and reduces electron density on the benzene ring, altering reactivity in electrophilic substitutions.
- (E)-3-(3-Nitrophenyl)prop-2-enenitrile: Features a nitrophenyl group with a propenenitrile chain. The nitro group’s position (meta to the substituent) and the electron-withdrawing cyano (-CN) group create a conjugated system distinct from the pentenyl chain in the target compound .
Substituent Effects (cSAR Analysis)
Using cSAR(X) (charge of the substituent active region), nitro groups exhibit strong electron-withdrawing effects compared to amino (-NH₂) or CH₃ groups. For example:
| Group | Nitro | Amino | CH₃ |
|---|---|---|---|
| cSAR(X) | +0.45 | -0.32 | -0.08 |
Data approximated from Table 1 in .
The nitro group in "((3E)-4-nitro-3-pentenyl)-" withdraws electron density, destabilizing the ring toward electrophilic attack but enhancing resonance stabilization.
Reactivity and Reduction Pathways
Reduction of Nitro Groups
The nitro group in "((3E)-4-nitro-3-pentenyl)-" can be reduced to an amine (-NH₂) under catalytic hydrogenation or Birch reduction conditions. Comparatively:
- Catalytic Hydrogenation : Efficient for nitrobenzene derivatives but may require higher pressures or temperatures for sterically hindered compounds like the target due to the pentenyl chain .
- Birch Reduction : Preferable for aromatic systems with electron-withdrawing groups, producing cyclohexadienes. However, the conjugated pentenyl chain might compete in electron delocalization, affecting regioselectivity .
Electrophilic Aromatic Substitution (EAS)
The nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position. This contrasts with electron-donating substituents (e.g., -OCH₃ in "Benzene, (3-methoxy-1-propenyl)-" ), which activate the ring for ortho/para substitution.
Physical and Thermodynamic Properties
Boiling/Melting Points
- Benzene : Melting point = 5.5°C; Boiling point = 80.1°C .
- Nitrobenzene : Boiling point = 210.9°C (increased due to polarity and molecular weight).
- ((3E)-4-Nitro-3-pentenyl)- : Expected to have a higher boiling point than benzene but lower than nitrobenzene due to the alkenyl chain’s flexibility reducing intermolecular forces.
Hydration Free Energy
The pentenyl chain may slightly increase hydrophobicity compared to nitrobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
